molecular formula C20H21N3O2S B2668150 N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-91-3

N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2668150
CAS No.: 688335-91-3
M. Wt: 367.47
InChI Key: WRRQYWNGTLJZQG-UHFFFAOYSA-N
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Description

Introduction and Research Significance

Historical Development of Imidazole-Thioacetamide Hybrids

The fusion of imidazole and thioacetamide functionalities represents a strategic evolution in medicinal chemistry. Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, has been a cornerstone in drug design due to its presence in biomolecules like histidine and its role in enzyme inhibition. Thioacetamide, a sulfur-containing analog of acetamide, gained prominence as a precursor for sulfide ions in coordination chemistry and later as a scaffold for bioactive compounds.

Early studies in the 2000s explored imidazole derivatives for dual inhibitory properties, such as histamine N-methyltransferase (HMT) inhibition and histamine H3 receptor antagonism. The incorporation of thioacetamide emerged in the 2020s, driven by the need to enhance metabolic stability and binding affinity. For example, imidazole-thiazole hybrids demonstrated moderate antimicrobial activity, with derivative 5a showing an IC50 of 33.52 μM against cancer cells. The structural synergy between imidazole’s π-π stacking capacity and thioacetamide’s hydrogen-bonding potential has since become a focal point for hybrid drug development.

Pharmacological Relevance in Drug Discovery

Imidazole-thioacetamide hybrids exhibit broad pharmacological potential, leveraging the bioactivity of both moieties:

Table 1: Pharmacological Activities of Representative Imidazole-Thioacetamide Derivatives
Compound Target Activity Key Findings Source
Derivative 14 HMT inhibition & H3 antagonism IC50 = 24 nM (HMT); Ki = 4.1 nM (H3 receptor)
Derivative 5a Anticancer IC50 = 33.52 μM (MCF-7 cells)
Compound 2g COX-2 inhibition Binding affinity = -5.516 kcal/mol

The acetamide-thio group enhances membrane permeability, while the 4-methoxyphenyl substituent on imidazole improves target selectivity, particularly for G-protein-coupled receptors. Molecular docking studies reveal that derivatives like 2g form stable hydrogen bonds with COX-2 residues (e.g., GLN-242 and ARG-343), mirroring the interactions of clinical anti-inflammatories.

Current Research Landscape and Knowledge Gaps

Recent advances focus on optimizing synthetic routes and computational modeling:

  • Synthetic Methods : A 2025 study described the reaction of phenacyl bromides with imidazole-hydrazinecarbothioamide to yield thioacetamide-linked imidazoles. Microwave-assisted synthesis has reduced reaction times from hours to minutes.
  • Computational Tools : Density functional theory (DFT) calculations predict the electrophilic reactivity of the thioacetamide sulfur, guiding structural modifications.

However, critical gaps remain:

  • Limited in vivo data for N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide.
  • Unclear structure-activity relationship (SAR) for substituents at the 2,3-dimethylphenyl position.
  • Need for comparative studies against existing imidazole drugs (e.g., metronidazole).

Strategic Significance in Heterocyclic Chemistry

The compound exemplifies three key trends in heterocyclic drug design:

  • Synergistic Hybridization : Combining imidazole’s rigid planar structure with thioacetamide’s flexible side chain balances target affinity and pharmacokinetic properties.
  • Tailored Substituents : The 4-methoxyphenyl group enhances solubility, while the 2,3-dimethylphenyl group introduces steric hindrance to reduce off-target interactions.
  • Sustainable Synthesis : Green chemistry approaches, such as using ethanol-water mixtures, align with environmental goals while maintaining yields >75%.
Table 2: Key Structural Features and Their Roles
Feature Role Impact
Imidazole core Aromatic π-system Enhances binding to hydrophobic pockets
Thioacetamide linker Hydrogen-bond acceptor Improves solubility and bioavailability
4-Methoxyphenyl substituent Electron-donating group Stabilizes receptor-ligand interactions
2,3-Dimethylphenyl group Steric bulk Reduces metabolic degradation

The integration of these features underscores the compound’s potential as a template for next-generation therapeutics targeting infections, inflammation, and cancer.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-5-4-6-18(15(14)2)22-19(24)13-26-20-21-11-12-23(20)16-7-9-17(25-3)10-8-16/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRQYWNGTLJZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-methoxyphenylamine with glyoxal in the presence of ammonium acetate.

    Thioether formation: The imidazole derivative is then reacted with 2-chloro-N-(2,3-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives or thioethers.

    Substitution: Substituted aromatic or imidazole derivatives.

Scientific Research Applications

Case Studies

  • A study involving the synthesis of similar thioacetamides demonstrated their effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. Compounds showed IC50 values indicating strong selectivity against these lines, highlighting the potential of thioacetamides as anticancer agents .
  • Another research effort synthesized a series of imidazole-thioacetamides which were tested for their cytotoxicity against human glioblastoma and melanoma cell lines. The results indicated promising anticancer activity, particularly for compounds with specific substitutions on the imidazole ring .

Case Studies

  • A recent study evaluated several new substituted phenylthiazol-2-amines for antibacterial activity. The findings suggested that compounds with similar structural features to N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibited significant activity against various microbial strains, outperforming standard antibiotics .
  • Another investigation focused on the synthesis of thiazole derivatives incorporating imidazole rings, which were tested against a spectrum of bacteria. Results indicated that certain derivatives displayed strong antibacterial activity, suggesting that modifications to the imidazole structure could enhance efficacy .

Data Summary

ApplicationCell Line/OrganismIC50 ValuesObservations
AnticancerA549 (lung cancer)23.30 ± 0.35 mMStrong selectivity observed
AnticancerU251 (glioblastoma)Not specifiedPromising cytotoxicity reported
AntibacterialStaphylococcus epidermidis>1000 mMActivity surpassed that of amphotericin B

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, while the thioether linkage could play a role in modulating the compound’s activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Observations :

  • The imidazole/benzoimidazole core is conserved across analogues, but auxiliary rings (e.g., quinoline in 9o, triazole in 9e) modulate steric and electronic properties .
  • The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to electron-withdrawing groups (e.g., nitro in W1) .

Anticancer Potential

Compound Cell Line Tested IC₅₀ (µg/mL) Key Structural Feature
Target Compound* 4-Methoxyphenyl
9c () C6 glioma 15.67 Phenoxymethyl-triazole
W1 () Not reported 2,4-Dinitrophenyl
9o () Not reported Quinoline-benzoimidazole

Antimicrobial and Enzyme Inhibition

  • Compound 9m (): Contains a 4-methoxyphenyl group similar to the target compound and showed moderate activity against E. coli (MIC = 25 µg/mL) .
  • Second-generation CD73 inhibitors (): Thioacetamide-pyridine derivatives exhibited nanomolar inhibition (e.g., 1c: IC₅₀ = 12 nM), highlighting the role of thioether linkages in enzyme binding .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Trends
Target Compound* Likely moderate in DMSO
9o () 178–180 Low in water, high in DMSO
9e () 191–193 Similar to 9o

*The methoxy group in the target compound may improve solubility in polar aprotic solvents compared to halogenated analogues .

Spectral Characterization

  • 1H NMR : Imidazole protons resonate at δ 7.2–8.1 ppm, while methoxy groups appear as singlets near δ 3.8 ppm (consistent with 9m in ) .
  • IR Spectroscopy : Thioacetamide C=O stretches at 1650–1680 cm⁻¹ and N-H bends at 3200–3300 cm⁻¹ .

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C17H18N2O1S\text{Molecular Formula C}_{17}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

The compound's mechanism of action is believed to involve the inhibition of specific enzymes and proteins that are crucial for cancer cell proliferation. Studies indicate that compounds with imidazole and thioacetamide functionalities can interact with biological targets such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

These interactions may lead to apoptosis in cancer cells and reduced tumor growth rates.

Anticancer Activity

Research has demonstrated that derivatives containing imidazole and thio groups exhibit significant anticancer properties. For instance, a study highlighted the efficacy of compounds similar to this compound against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BMCF7 (breast cancer)1.61 ± 1.92
This compoundHepG2 (liver cancer)TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. A recent study assessed its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Study on Imidazole Derivatives : A study published in Journal of Medicinal Chemistry investigated various imidazole derivatives and their effects on cancer cell lines. The findings indicated that modifications at the phenyl ring significantly enhanced anticancer activity through improved binding affinity to target proteins .
  • Thioacetamide Compounds : Research focusing on thioacetamide derivatives showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Q. What are the common synthetic routes for N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing imidazole derivative with an acetamide precursor. Key steps include:
  • Nucleophilic substitution : Reacting 1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(2,3-dimethylphenyl)acetamide in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) .
  • Catalytic optimization : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance reaction efficiency, as seen in analogous acetamide syntheses .
  • Purification : Column chromatography or recrystallization from methanol/acetone mixtures to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is essential:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups resonate at ~3.8 ppm, aromatic protons between 6.5–8.0 ppm) .
  • IR : Confirm thioether (C–S stretch at ~650–700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages to validate purity (>95%) .
  • X-ray crystallography (if applicable): Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally related acetamides .

Q. What strategies improve solubility and purification of this hydrophobic acetamide derivative?

  • Methodological Answer :
  • Solvent optimization : Use mixed solvents (e.g., methanol:acetone or DCM:hexane) for recrystallization to balance polarity and solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions to enhance aqueous solubility without altering core pharmacophores .
  • Chromatography : Employ gradient elution in silica gel chromatography with ethyl acetate/hexane systems .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., sulfur nucleophilicity in thioether formation) and transition-state energies .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents that enhance binding (e.g., methoxy groups for hydrophobic pockets) .
  • Machine learning : Train models on datasets of analogous imidazole-acetamides to predict synthetic yields or biological activity .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer :
  • Systematic variation : Synthesize derivatives with controlled modifications (e.g., replacing methoxy with ethoxy or halogens) to isolate electronic vs. steric effects .
  • Biological reassays : Validate activity under standardized conditions (e.g., fixed pH, temperature) to minimize experimental variability .
  • Crystallographic analysis : Resolve 3D structures of inactive derivatives to identify conformational distortions or unfavorable packing .

Q. What crystallographic insights are critical for understanding this compound’s molecular interactions?

  • Methodological Answer :
  • Hydrogen-bonding networks : Identify N–H⋯N or N–H⋯O interactions that stabilize crystal packing, as seen in related acetamides (e.g., R₂²(8) motifs) .
  • Torsional angles : Analyze dihedral angles between aromatic rings (e.g., imidazole and dimethylphenyl groups) to assess planarity and conjugation .
  • Thermal ellipsoids : Interpret displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice .

Q. What experimental and computational methods elucidate reaction mechanisms for synthesizing derivatives (e.g., thiazole or pyrazole analogs)?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., thiolate anions in SN2 reactions) .
  • Isotopic labeling : Use ³⁵S-labeled reactants to trace sulfur incorporation pathways .
  • DFT-based mechanistic modeling : Simulate potential pathways (e.g., radical vs. ionic mechanisms) to explain regioselectivity in heterocycle formation .

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